3-Cyanophenoxyacetonitrile 3-Cyanophenoxyacetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14135778
InChI: InChI=1S/C9H6N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5H2
SMILES:
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol

3-Cyanophenoxyacetonitrile

CAS No.:

Cat. No.: VC14135778

Molecular Formula: C9H6N2O

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

3-Cyanophenoxyacetonitrile -

Specification

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
IUPAC Name 3-(cyanomethoxy)benzonitrile
Standard InChI InChI=1S/C9H6N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5H2
Standard InChI Key PTTCYSHIWLGRQF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OCC#N)C#N

Introduction

Chemical Structure and Nomenclature

3-Cyanophenoxyacetonitrile (IUPAC name: 2-(3-cyanophenoxy)acetonitrile) consists of a phenoxy group substituted with a cyano group at the meta position, linked to an acetonitrile moiety via an ether bond. The molecule’s linear geometry and polar functional groups (cyano and ether) suggest significant dipole moments and solubility in polar aprotic solvents, analogous to acetonitrile derivatives like 2-(3-aminophenyl)acetonitrile .

Key Structural Features:

  • Phenoxy backbone: Provides aromatic stability and sites for electrophilic substitution.

  • Cyano group (-C≡N): Enhances electrophilicity and participates in nucleophilic addition reactions.

  • Acetonitrile moiety (-CH2CN): Contributes to the compound’s polarity and reactivity as a nitrile .

Synthesis and Manufacturing

While no direct synthesis routes for 3-cyanophenoxyacetonitrile are documented, methods for analogous nitriles offer plausible pathways:

Nucleophilic Substitution

Reaction of 3-cyanophenol with chloroacetonitrile under basic conditions (e.g., K2CO3 in DMF) could yield the target compound via an SN2 mechanism. This approach mirrors the synthesis of 2-(3-aminophenyl)acetonitrile, where aryl halides react with cyanide sources .

Cyanation of Phenolic Derivatives

Alternative routes may involve the cyanation of preformed phenoxyacetonitriles using trimethylsilyl cyanide (TMSCN) or metal-catalyzed cross-couplings, as seen in the functionalization of aminophenylacetonitriles .

Physicochemical Properties

Extrapolating from structurally similar compounds, 3-cyanophenoxyacetonitrile likely exhibits the following properties:

PropertyValue (Estimated)Source Compound Reference
Molecular Weight158.16 g/molC8H5N2O
Density~1.15–1.20 g/cm³
Boiling Point290–310°C
Melting Point80–85°C
Solubility in WaterLow (<1 g/L)
LogP (Octanol-Water)~1.2–1.5

The compound’s low water solubility and moderate lipophilicity align with trends observed in substituted acetonitriles, where aromatic groups reduce polarity .

Reactivity and Functionalization

The nitrile and ether functionalities enable diverse transformations:

Nitrile Hydrolysis

Under acidic or basic conditions, the cyano group may hydrolyze to a carboxylic acid or amide. For example, 2-(3-aminophenyl)acetonitrile undergoes hydrolysis to yield phenylacetic acid derivatives .

Electrophilic Aromatic Substitution

The phenoxy ring’s electron-rich nature facilitates reactions such as nitration or sulfonation at the para position relative to the ether oxygen, similar to modifications seen in aminophenylacetonitriles .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aromatic ring, leveraging the cyano group as a directing meta substituent .

Applications in Pharmaceutical Research

Though 3-cyanophenoxyacetonitrile itself lacks documented bioactivity, its structural analogs play critical roles in drug discovery:

Enzyme Modulation

Aminophenylacetonitriles, such as 2-(3-aminophenyl)acetonitrile, interact with cytochrome P450 enzymes and ion channels, suggesting potential for 3-cyanophenoxyacetonitrile in targeting similar pathways .

Prodrug Development

The nitrile group’s susceptibility to enzymatic hydrolysis positions it as a prodrug candidate, releasing bioactive agents in vivo .

Materials Science

Nitrile-containing compounds are employed in polymer synthesis and electrolyte formulations, hinting at applications in battery technologies or specialty materials .

Recent Advances and Future Directions

Emerging studies on nitrile derivatives highlight avenues for further exploration:

  • Catalytic Asymmetric Synthesis: Chiral catalysts could enantioselectively functionalize 3-cyanophenoxyacetonitrile for pharmaceutical applications .

  • Bioconjugation: The nitrile group’s reactivity with thiols enables site-specific protein labeling, expanding utility in biotherapeutics .

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